3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
CAS No.: 380561-18-2
Cat. No.: VC4256520
Molecular Formula: C25H19ClN2O5
Molecular Weight: 462.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380561-18-2 |
|---|---|
| Molecular Formula | C25H19ClN2O5 |
| Molecular Weight | 462.89 |
| IUPAC Name | 3-[[(Z)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C25H19ClN2O5/c1-32-22-10-7-17(12-23(22)33-15-16-5-8-20(26)9-6-16)11-19(14-27)24(29)28-21-4-2-3-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11- |
| Standard InChI Key | IATJFBFRRRCGDE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Introduction
3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic compound with a molecular formula of C25H19ClN2O5 and a molecular weight of 462.9 g/mol . This compound is part of a broader class of synthetic molecules that have been explored for their potential biological activities, including interactions with enzymes and proteins. The structure of this compound involves a benzoic acid backbone linked to a cyanopropenoyl group, which is further modified with a methoxyphenyl ring and a chlorophenyl methoxy group.
Synthesis and Preparation
The synthesis of 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multi-step organic synthesis methods. These may include condensation reactions to form the cyanopropenoyl group and subsequent coupling reactions to attach the benzoic acid moiety. The specific conditions and reagents used can vary depending on the desired yield and purity.
Research Findings and Future Directions
Research on 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is ongoing, with a focus on understanding its chemical properties and potential biological activities. Future studies may involve:
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Docking Studies: To predict interactions with specific enzymes or receptors.
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In Vitro Assays: To assess antimicrobial, antioxidant, or enzyme inhibitory activities.
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In Vivo Studies: To evaluate the compound's safety and efficacy in animal models.
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